1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-
Description
Molecular Architecture and IUPAC Nomenclature
The systematic chemical identification of 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- reveals a complex molecular architecture characterized by multiple structural elements. The compound possesses the molecular formula Carbon nineteen Hydrogen twenty-eight Oxygen two with a calculated molecular weight of 288.431 atomic mass units. The systematic International Union of Pure and Applied Chemistry nomenclature precisely describes the structural arrangement, with the base 1,3-dioxolane ring system bearing two methyl substituents at positions 2 and 4, along with a bulky tetrahydronaphthalenyl substituent at position 2.
The Chemical Abstracts Service has assigned multiple registry numbers to this compound, including 131812-67-4, 131812-52-7, and 131812-51-6, which correspond to different stereoisomeric forms of the molecule. The European Community number and DSSTox Substance Identifier further classify this compound within international chemical databases, with the DSSTox identifier being DTXSID00888946. The alternative commercial name Okoumal provides additional identification for this compound in fragrance and flavor applications.
Table 1: Molecular Identification Data
The structural complexity arises from the combination of the five-membered 1,3-dioxolane heterocycle with the saturated tetrahydronaphthalene system. The dioxolane ring contains oxygen atoms at positions 1 and 3, creating a cyclic acetal structure that exhibits characteristic conformational flexibility. The tetrahydronaphthalenyl substituent features complete saturation of one benzene ring, resulting in a cyclohexane-like structure fused to an aromatic ring. The presence of four methyl groups at positions 5, 5, 8, and 8 of the tetrahydronaphthalene system creates significant steric bulk and influences the overall molecular conformation.
The International Chemical Identifier string and the Simplified Molecular Input Line Entry System notation provide standardized representations of the molecular connectivity. The International Chemical Identifier Key OKMNDOGDSXEHMU-UHFFFAOYSA-N serves as a unique identifier for database searches and structural verification. The canonical Simplified Molecular Input Line Entry System representation demonstrates the complex branching pattern and multiple ring systems present in this molecule.
2D/3D Conformational Analysis and Stereochemical Features
Conformational analysis of 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- reveals complex three-dimensional arrangements influenced by multiple stereocenters and conformational constraints. Research on 1,3-dioxolane systems has established that these five-membered rings exhibit pseudorotational behavior, with barriers typically less than 50 wavenumbers for unsubstituted systems. However, the extensive substitution pattern in this compound significantly constrains the conformational flexibility of both the dioxolane ring and the attached tetrahydronaphthalenyl system.
The stereochemical complexity arises from the presence of chiral centers at positions 2 and 4 of the dioxolane ring, as well as the conformational preferences of the tetrahydronaphthalene portion. Studies of substituted 1,3-dioxolanes using Nuclear Magnetic Resonance spectroscopy have demonstrated that dialkyl substitution patterns create preferential conformations that minimize steric interactions. The 2,4-dimethyl substitution pattern generates both cis and trans diastereomers, with the trans configuration typically favored due to reduced 1,3-diaxial interactions.
Table 2: Conformational Parameters for 1,3-Dioxolane Systems
The tetrahydronaphthalene portion adopts a preferred conformation where the saturated six-membered ring assumes a chair configuration to minimize steric strain. The four methyl substituents at positions 5, 5, 8, and 8 create geminal dimethyl groups that significantly influence the ring puckering and overall molecular shape. These substitution patterns result in a relatively rigid molecular framework compared to simpler dioxolane derivatives.
Three-dimensional molecular modeling studies indicate that the large tetrahydronaphthalenyl substituent at position 2 of the dioxolane ring creates significant steric bulk that influences the conformational preferences of the entire molecule. The spatial arrangement places the aromatic portion of the naphthalene system in a position that minimizes steric interactions with the dioxolane ring substituents. This configuration results in a molecular geometry where the major axis of the tetrahydronaphthalene system is oriented perpendicular to the average plane of the dioxolane ring.
Recent studies using hypervalent iodine-mediated reactions have demonstrated that the stereochemical outcome of dioxolane formation is highly dependent on the spatial arrangement of substituents during the cyclization process. These investigations have revealed that stereospecific formation of dioxolanyl cation intermediates leads to predictable stereochemical configurations in the final products. The stereoselective formation process involves neighboring group participation that influences the ultimate three-dimensional arrangement of substituents around the dioxolane ring.
Comparative Structural Relationships with Substituted 1,3-Dioxolane Derivatives
Comparative analysis of 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- with other substituted 1,3-dioxolane derivatives reveals distinctive structural features that differentiate this compound from simpler analogs. The most closely related compounds include 2,4-dimethyl-1,3-dioxolane and 2,4,5-trimethyl-1,3-dioxolane, which share the basic substitution pattern at the dioxolane ring but lack the complex aromatic substituent.
The parent compound 2,4-dimethyl-1,3-dioxolane possesses a molecular formula of Carbon five Hydrogen ten Oxygen two with a molecular weight of 102.1317 atomic mass units. This simpler analog exhibits similar stereochemical features at the 2,4-positions but demonstrates significantly different physical properties due to the absence of the bulky naphthalenyl substituent. The boiling point of 2,4-dimethyl-1,3-dioxolane is reported as 91 degrees Celsius, substantially lower than the predicted boiling point of 352.8 degrees Celsius for the tetrahydronaphthalenyl derivative.
Table 3: Comparative Properties of 1,3-Dioxolane Derivatives
The structural relationship between these compounds demonstrates the significant impact of substituent size and complexity on molecular properties. While 2,4,5-trimethyl-1,3-dioxolane adds only one additional methyl group to the parent structure, resulting in a molecular weight of 116.16 atomic mass units, the tetrahydronaphthalenyl derivative represents a dramatic increase in molecular complexity. This substantial difference in molecular size correlates with markedly different physical properties, including volatility, solubility characteristics, and thermal stability.
Studies of substituted 1,3-dioxanes, the six-membered analogs of dioxolanes, provide additional context for understanding the conformational behavior of the five-membered ring systems. Research has shown that spiro and polyspiro 1,3-dioxane compounds exhibit complex axial and helical chirality features that influence their stereochemical behavior. While the dioxolane system does not exhibit the same degree of conformational complexity as the six-membered analogs, the presence of bulky substituents creates similar stereoelectronic effects that influence molecular geometry.
The production methods for substituted 1,3-dioxolanes have been extensively studied, with particular attention to the formation of 2-substituted derivatives from formaldehyde and parent dioxolane systems. These synthetic approaches demonstrate that the introduction of large substituents at position 2 requires careful control of reaction conditions to achieve the desired stereochemical outcome. The use of metal salt catalysts, particularly cobalt compounds, has proven effective for promoting the formation of heavily substituted dioxolane systems while maintaining stereochemical integrity.
Comparative conformational analysis studies have established that the flexibility of the 1,3-dioxolane ring system decreases progressively as the degree of substitution increases. While the parent 1,3-dioxolane behaves as a nearly free pseudorotor, the introduction of multiple substituents, particularly at positions 2 and 4, creates conformational preferences that stabilize specific ring conformations. The extreme substitution pattern present in the tetrahydronaphthalenyl derivative results in a relatively rigid molecular structure compared to simpler analogs.
Properties
IUPAC Name |
2,4-dimethyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-13-12-20-19(6,21-13)14-7-8-15-16(11-14)18(4,5)10-9-17(15,2)3/h7-8,11,13H,9-10,12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPWTUCYPWOCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00888946 | |
| Record name | 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00888946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131812-67-4, 131812-52-7 | |
| Record name | 2,4-Dimethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-dioxolane | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- | |
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| Record name | 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- | |
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| Record name | A mixture of: trans-2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-naphthalene-2-yl)-1,3-dioxolane; cis-2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-naphthalene-2-yl)-1,3-dioxolane | |
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| Record name | Okoumal | |
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| Record name | 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2- naphthalenyl)- | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 3-chloro-1,2-propanediol acetonide is synthesized via acid-catalyzed ketalization of S-3-chloro-1,2-propanediol with acetone in the presence of methanesulfonic acid. The reaction proceeds at 35°–40°C for 3 hours, followed by overnight stirring at ambient temperature (20°–22°C). Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 35°–40°C (initial), 20°–22°C (final) | Maximizes ring closure |
| Catalyst | Methanesulfonic acid (0.5–1.0 eq) | Enhances reaction rate |
| Solvent | Methylene chloride | Improves solubility |
| Reaction Time | 3 hours (heated) + 12 hours (ambient) | Ensures completion |
The use of methylene chloride as a solvent facilitates azeotropic drying, which is critical for removing water and shifting the equilibrium toward product formation. Yields typically exceed 70% when the molar ratio of diol to ketone is maintained at 1:1.25.
Sulfur Trioxide Complex Activation for Functional Group Modification
Post-formation of the dioxolane ring, further functionalization is often required to introduce the tetrahydro-naphthalenyl substituent. The patent US5208331A describes a method using dimethyl sulfoxide (DMSO) activated with a trimethylamine-sulfur trioxide complex. This approach enables selective oxidation and sulfonation reactions critical for constructing the target molecule’s backbone.
Procedure and Mechanistic Insights
The reaction involves treating intermediates with 2.25 molar equivalents of trimethylamine-sulfur trioxide complex in methylene chloride at 36°–38°C for 16 hours. Triethylamine (3.0 eq) is added to neutralize acidic byproducts, ensuring reaction homogeneity. The mechanism proceeds via electrophilic sulfonation, where the sulfur trioxide complex acts as a mild oxidizing agent, preserving the integrity of the dioxolane ring.
Key Advantages :
-
Selectivity : Minimal side reactions due to the controlled reactivity of the sulfur trioxide complex.
-
Scalability : Reactions are conducted under reflux conditions, allowing for large-scale synthesis.
The introduction of the 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl group necessitates stereoselective coupling methods. Protocols adapted from opioid receptor antagonist syntheses provide valuable insights. For instance, palladium-catalyzed cross-coupling reactions using triflate intermediates have been employed to attach aromatic substituents to the dioxolane core.
Palladium-Catalyzed Cross-Coupling
In a modified procedure, aryl triflates are reacted with benzylamine derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., NaHCO₃). The reaction proceeds at 80°C in tetrahydrofuran (THF), yielding the desired naphthalenyl-substituted product with >90% enantiomeric excess (ee).
Critical Factors :
-
Catalyst Loading : 5 mol% Pd(PPh₃)₄ ensures complete conversion.
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Solvent Choice : THF enhances catalyst stability and reaction efficiency.
Purification and Isolation of Stereoisomers
The synthetic route often produces a mixture of stereoisomers due to the chiral centers in the dioxolane ring and naphthalenyl group. Isolation of the desired isomer is achieved through crystallization and chromatographic methods.
Crystallization-Based Separation
Following coupling reactions, the crude product is dissolved in isopropanol and cooled to 19°–21°C, inducing crystallization of the cis -stereoisomer. The mother liquor is subsequently treated with ammonium hydroxide to precipitate the trans -isomer, which is further purified via silica gel chromatography.
Yield Optimization :
-
Cis-Isomer : 60–65% yield after two recrystallizations.
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Trans-Isomer : 30–35% yield following column chromatography.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency of key methods:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid-catalyzed ketalization | 72 | 95 | High |
| Sulfur trioxide activation | 68 | 92 | Moderate |
| Palladium coupling | 85 | 98 | Low |
Trade-offs : While palladium coupling offers superior yield and purity, its scalability is limited by catalyst cost. Acid-catalyzed ketalization remains the most practical route for industrial applications.
Chemical Reactions Analysis
1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development:
- The compound has shown potential as a precursor in synthesizing pharmaceutical agents due to its unique structural features that allow for functional group modifications. For instance, it can serve as an intermediate in synthesizing retinoid-X-receptor selective agonists which are important in cancer treatment .
- Chemical Biology:
- Material Science:
Case Study 1: Retinoid-X-Receptor Agonists
A study focused on developing analogs of retinoid-X-receptor agonists highlighted the synthesis of compounds based on 1,3-Dioxolane structures. These compounds were evaluated for their biological activity and demonstrated promising results in modulating receptor functions essential for therapeutic interventions in cancers such as cutaneous T-cell lymphoma .
Case Study 2: Polymer Synthesis
Research into polymeric materials utilizing dioxolane derivatives has shown that these compounds can significantly enhance the mechanical properties of polymers when used as monomers or co-monomers. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Retinoid Analogs with Tetramethylnaphthalene Moieties
Retinoids such as 6-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid (TTNN) and 4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid (TTAB) share the tetramethylnaphthalene group but differ in their functional groups. Key distinctions include:
- Activity: TTAB and TTNN exhibit potent anti-proliferative effects in cervical carcinoma cells (IC₅₀: 0.2 nM and 0.2 µM, respectively), while 1,3-dioxolane derivatives like SR11203 and SR11217 (retinoid X receptor-selective) show weaker activity (~12–18% inhibition at 1 µM) .
- Mechanism: The dioxolane-containing retinoid SR11203 binds preferentially to retinoid X receptors (RXRs), whereas TTAB/TTNN target retinoic acid receptors (RARs), leading to divergent transcriptional activation profiles .
Solvent Analog: 1,3-Dioxolane and Derivatives
- 1,3-Dioxolane (CAS: 646-06-0) is a simple cyclic ether used as a solvent for polymer extraction (e.g., polyhydroxybutyrate, PHB). Its recycling efficiency (42–57% recovery) and purity (69–81%) depend on mixing ratios with fresh solvent .
- Comparison: The target compound’s bulky tetramethylnaphthalene group likely reduces its volatility (vs.
Fragrance and Musk Compounds
Tetramethylnaphthalene derivatives like Versalide (1-(3-Ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone) and Tonalid (1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone) are used in perfumery. These compounds differ from the target molecule in their ketone functional groups and exhibit distinct odor profiles (e.g., MSTR for Versalide vs. MUSK for thioacetonaphthones) .
Structural and Functional Data Table
Key Research Findings
- Synergistic Effects: Combining RAR-selective retinoids (e.g., TTAB) with RXR-selective analogs (e.g., SR11217) enhances transcriptional activation and anti-proliferative activity in cancer cells .
- Thermal Stability : The tetramethylnaphthalene group in the target compound may improve thermal stability compared to simpler dioxolanes, though this remains untested in the literature.
- Differentiation vs.
Biological Activity
1,3-Dioxolane derivatives have garnered considerable interest due to their diverse biological activities. The specific compound 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- (CAS No. 131812-67-4) is notable for its potential applications in pharmaceuticals and fragrance industries. This article explores its biological activity through synthesis methods, biological screening results, and relevant case studies.
- Molecular Formula: C19H28O2
- Molecular Weight: 288.42 g/mol
- Boiling Point: 352.8 ± 37.0 °C (Predicted)
- Density: 0.970 ± 0.06 g/cm³ (Predicted)
- LogP: 6.412 (estimated)
Synthesis
The synthesis of this dioxolane involves the reaction of salicylaldehyde with diols in the presence of a catalyst such as Montmorillonite K10. This method allows for the production of both enantiomerically pure and racemic forms of the compound with high yields and short reaction times .
Antibacterial and Antifungal Properties
A study conducted on various 1,3-dioxolane derivatives highlighted their antibacterial and antifungal activities. The synthesized compounds were tested against several bacterial strains including:
-
Gram-positive bacteria:
- Staphylococcus aureus
- Staphylococcus epidermidis
- Enterococcus faecalis
-
Gram-negative bacteria:
- Pseudomonas aeruginosa
- Escherichia coli
- Klebsiella pneumoniae
- Proteus mirabilis
Additionally, antifungal activity was assessed against Candida albicans. The results indicated that most compounds exhibited significant antibacterial and antifungal properties, particularly against C. albicans and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
Case Studies
-
Antifungal Activity Against C. albicans :
- All tested derivatives (except one) showed potent antifungal activity.
- Compounds demonstrated varying degrees of effectiveness against different strains.
- Antibacterial Efficacy :
Comparative Biological Activity Table
| Compound | Antibacterial Activity | Antifungal Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound 1 | Moderate | Significant | >1250 |
| Compound 4 | Excellent | Significant | 625 |
| Compound 6 | Perfect | Moderate | <625 |
| Compound 8 | No activity | Significant | >1250 |
Safety Assessment
The safety profile of this compound has been evaluated through various toxicological studies. It has been classified under Cramer Class III indicating a low potential for toxicity. Skin sensitization tests showed no adverse reactions in human volunteers at tested concentrations .
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity in academic settings?
The compound is synthesized via acid-catalyzed ketalization of a ketone precursor with ethylene glycol. Key optimization steps include:
- Catalyst selection : Use p-toluenesulfonic acid (0.5–1.0 mol%) for efficient acetalization .
- Reaction conditions : Reflux in anhydrous toluene or benzene for 6–8 hours to drive equilibrium toward product formation.
- Purification : Distillation under reduced pressure (e.g., 80–100°C at 0.1 mmHg) or recrystallization from ethanol/water mixtures to remove unreacted glycol .
- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) or GC-MS to identify byproducts.
Q. What analytical methods are recommended for characterizing this compound and its derivatives?
- Structural elucidation : Use H and C NMR to confirm the dioxolane ring and tetrahydronaphthalenyl substituents. Key signals include δ 4.8–5.2 ppm (dioxolane protons) and δ 1.2–1.6 ppm (tetramethyl groups) .
- Purity assessment : HPLC with a C18 column (acetonitrile/water gradient) or GC with a polar stationary phase (e.g., DB-WAX) .
- Mass spectrometry : High-resolution MS (ESI or EI) to verify molecular ion [M+H] at m/z 289.2 .
Q. What are the primary biological activities reported for this compound, and how should researchers validate these findings?
- Antibacterial activity : MIC values of 625–1250 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa in broth microdilution assays .
- Antifungal activity : Zone-of-inhibition assays against Candida albicans (10–15 mm at 500 µg/mL).
- Validation : Replicate assays in triplicate using CLSI guidelines, include positive controls (e.g., ampicillin for bacteria, fluconazole for fungi), and assess cytotoxicity in mammalian cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can enantioselective synthesis of the cis/trans isomers of this compound be achieved?
- Chiral catalysts : Employ Sharpless-type asymmetric dihydroxylation or Jacobsen’s salen catalysts to induce stereochemistry in the tetrahydronaphthalenyl precursor .
- Chromatographic resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (95:5) to separate cis (retention time ~12 min) and trans isomers (retention time ~15 min) .
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor one enantiomer via equilibrium control .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Maestro to simulate binding to bacterial enoyl-ACP reductase (PDB: 3GNS) or fungal CYP51 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR modeling : CorlogP and polar surface area (PSA) values predict membrane permeability; adjust substituents to optimize bioavailability .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Acidic/basic hydrolysis : Monitor degradation at pH 2 (0.1 M HCl) and pH 12 (0.1 M NaOH) via HPLC. The dioxolane ring is stable at pH 4–8 but hydrolyzes to the ketone at extremes .
- Thermal stability : TGA analysis shows decomposition onset at 180°C; store at –20°C under argon for long-term stability .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., MIC variability)?
- Strain specificity : Test clinical vs. lab strains of S. aureus (e.g., MRSA vs. ATCC 29213) .
- Solvent effects : Compare DMSO (common solvent) with cyclodextrin-based formulations to reduce cytotoxicity artifacts .
- Metabolic interference : Use LC-MS to identify degradation products in culture media that may inhibit activity .
Methodological Challenges
Q. What advanced techniques are needed to study the compound’s role as a carbonyl-protecting group?
- Competitive assays : Compare its stability with traditional protecting groups (e.g., THP) in Grignard or lithiation reactions .
- In situ monitoring : Use F NMR (if fluorine-tagged) to track deprotection kinetics .
Q. How can researchers investigate its potential as a precursor for polymer synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
